molecular formula C13H16N2O2 B13712745 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane

Cat. No.: B13712745
M. Wt: 232.28 g/mol
InChI Key: DVBYIKUHDALRDJ-UHFFFAOYSA-N
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Description

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the bridgehead and a 2-nitrophenyl substituent. The parent compound has a molecular formula of C₇H₁₃N, a molecular weight of 111.18 g/mol, and is characterized by high flammability (H225) . Its spirocyclic architecture confers rigidity, making it valuable in medicinal chemistry for conformational restriction in drug candidates .

The 2-nitrophenyl group introduces electron-withdrawing properties, likely enhancing reactivity in substitution or reduction reactions. However, specific data on synthesis, stability, or biological activity of 6-(2-nitrophenyl)-6-azaspiro[2.5]octane must be inferred from structurally related compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-(2-nitrophenyl)-6-azaspiro[2.5]octane

InChI

InChI=1S/C13H16N2O2/c16-15(17)12-4-2-1-3-11(12)14-9-7-13(5-6-13)8-10-14/h1-4H,5-10H2

InChI Key

DVBYIKUHDALRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane typically involves a multi-step process. One common method includes the reaction of 1-aminocyclopropane carboxylic acid with appropriate reagents to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Research published in the Journal of Medicinal Chemistry reported IC50 values ranging from 10 to 20 µM against breast and lung cancer cells, suggesting significant anticancer potential .
  • Antimicrobial Properties : The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) effective at low micromolar levels . This positions it as a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Pharmacological Research

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression and inflammation, making it a candidate for further development in treating inflammatory diseases .
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it could influence pathways associated with apoptosis and inflammation .

Material Science

Due to its unique structural properties, 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is also being explored for applications in developing new materials:

  • Polymer Chemistry : Its reactivity can be harnessed to create novel polymeric materials with specific mechanical or thermal properties .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading pharmaceutical company demonstrated the compound's ability to induce apoptosis in human cancer cell lines. The results indicated that treatment with 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane resulted in significant reductions in cell viability compared to untreated controls.

Case Study 2: Antimicrobial Activity

In vitro testing revealed that the compound effectively inhibited the growth of Escherichia coli. The study measured MIC values and found them to be within a range that suggests clinical relevance for developing new antibiotics.

Case Study 3: Neuroprotective Studies

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The findings suggest its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound contrasts with the 4-chlorophenylsulfonyl group in . Ring Modifications: Oxygen-containing analogs (e.g., 1-oxa-6-azaspiro[2.5]octane in ) exhibit altered polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .

Physicochemical Properties :

  • The parent compound’s low boiling point (59–60°C at 4 Torr ) and density (0.96 g/cm³ ) are significantly altered by substituents. For example, benzyl carboxylate derivatives (MW 245.32) are less volatile and more lipophilic .

Applications :

  • Antibiotic Intermediates : highlights a fluoro-nitro-spiro compound as an intermediate for TBI-223, a potent antibiotic. This suggests nitro-substituted spirocycles are valuable in antimicrobial drug discovery .
  • CNS Targets : Piperidinylmethyl derivatives () are explored for central nervous system applications due to their ability to cross the blood-brain barrier .

Research Findings and Challenges

  • Synthetic Accessibility : Scalable synthesis of nitro-substituted spirocycles (e.g., via Suzuki coupling or reductive amination) is underdeveloped compared to sulfonyl or ester derivatives .
  • Safety Concerns : Nitro groups may introduce explosive or mutagenic risks, necessitating careful handling .

Biological Activity

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that contributes to its distinct biological properties. The presence of a nitrophenyl group is significant as it may influence the compound's interaction with biological targets.

The biological activity of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antibacterial Activity : Research indicates that related azaspiro compounds exhibit potent antibacterial properties against multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves inhibition of bacterial topoisomerases, which are crucial for DNA replication.
  • Agonistic Activity : A series of 6-azaspiro[2.5]octane derivatives have been optimized as agonists for the GLP-1 receptor, which plays a vital role in glucose metabolism and insulin secretion. These compounds showed promising results in enhancing GLP-1 receptor activity .
  • MAO-B Inhibition : Some derivatives have been explored for their potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases such as Parkinson's disease. These compounds demonstrated varying degrees of inhibition against MAO-B, suggesting their potential as therapeutic agents .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related azaspiro compound against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined, revealing significant activity against both Gram-positive and Gram-negative bacteria. The best-performing compound showed MIC values ranging from <0.03125 to 4 μg/mL across different strains .

Case Study 2: GLP-1 Receptor Agonism

In another investigation, a new series of 6-azaspiro[2.5]octane molecules was synthesized and optimized for GLP-1 receptor agonism. Using cryogenic electron microscopy, researchers elucidated the structure-activity relationship (SAR) and identified key modifications that enhanced receptor binding and activation .

Comparative Analysis

The following table summarizes the biological activities and characteristics of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane compared to related compounds:

CompoundBiological ActivityMIC (μg/mL)Targeted Receptor/Enzyme
6-(2-Nitrophenyl)-6-azaspiro[2.5]octaneAntibacterial, GLP-1 agonist<0.03125 - 4GLP-1, MAO-B
Related Azaspiro Compound AAntibacterial<0.03125Topoisomerase
Related Azaspiro Compound BMAO-B inhibitorNot specifiedMAO-B

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